2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE
Description
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as a thioether linkage to an acetamide moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-9-4-5-12(18)6-14(9)22-15(23)8-24-17-13(7-20)10(2)16(19)11(3)21-17/h4-6H,8H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRKKJMPYVNUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=C(C(=C2C#N)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring. The pyridine ring is synthesized through a series of reactions involving chlorination, cyanation, and methylation. The thioether linkage is then introduced by reacting the pyridine derivative with a suitable thiol compound under controlled conditions. Finally, the acetamide moiety is attached through an acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production also involves rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE: shares similarities with other pyridine derivatives and thioether compounds.
Cyazofamid: A related compound with a similar pyridine structure used as a fungicide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
